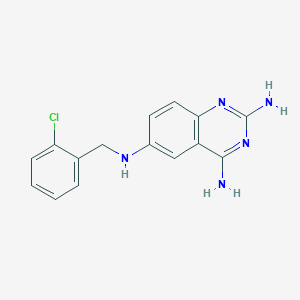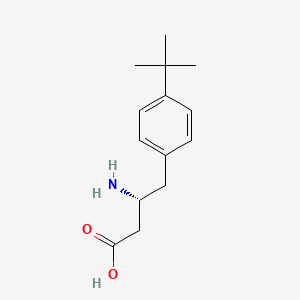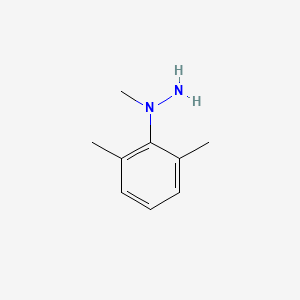
1-(2,6-Dimethylphenyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-1-methylhydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,6-dimethylphenyl group and the other by a methyl group
準備方法
The synthesis of 1-(2,6-Dimethylphenyl)-1-methylhydrazine can be achieved through several routes. One common method involves the reaction of 2,6-dimethylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-(2,6-Dimethylphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include nitroso derivatives, amines, and substituted hydrazines.
科学的研究の応用
1-(2,6-Dimethylphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines, which are valuable intermediates in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2,6-Dimethylphenyl)-1-methylhydrazine can be compared with other similar compounds, such as:
2,6-Dimethylphenylhydrazine: Lacks the methyl group on the hydrazine moiety, leading to different reactivity and applications.
1-Methylhydrazine: Lacks the 2,6-dimethylphenyl group, resulting in different chemical properties and uses.
1-(2,6-Dimethylphenyl)-2-methylhydrazine: Has an additional methyl group, which can affect its steric and electronic properties.
特性
CAS番号 |
6304-61-6 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,10H2,1-3H3 |
InChIキー |
TVTRKBVQUIZTND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


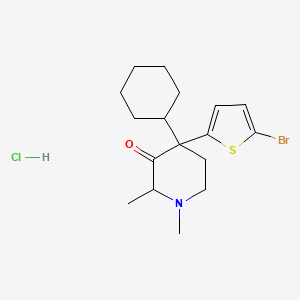
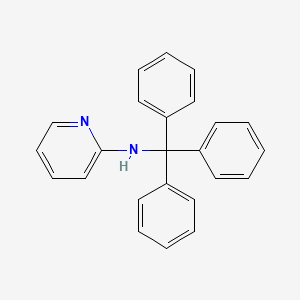

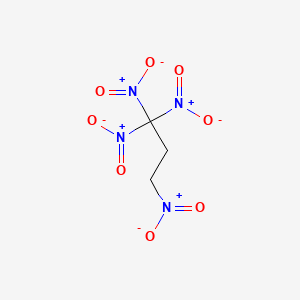

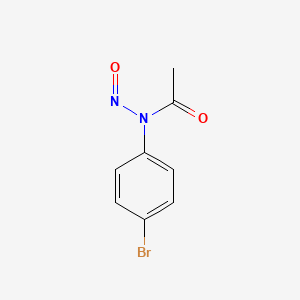
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)

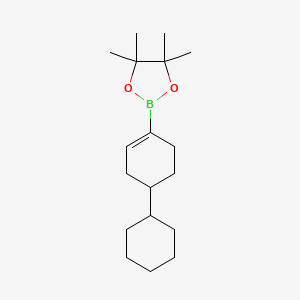
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)

